Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
Description
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate (CAS 189076-97-9) is a thiophene-based derivative with a molecular formula of C₁₁H₁₄ClNO₃S. It features a chloroacetyl group at the 2-position, an ethyl substituent at the 4-position, and a methyl group at the 5-position of the thiophene ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloroacetyl moiety, which facilitates further functionalization .
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-4-7-6(2)17-10(13-8(14)5-12)9(7)11(15)16-3/h4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKSBBGLAJEBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate typically involves the reaction of 2-amino-4-ethyl-5-methylthiophene-3-carboxylate with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and alcohols.
Scientific Research Applications
Anticancer Applications
Research has indicated that methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate exhibits notable anticancer activity. A study conducted by the National Cancer Institute (NCI) assessed the compound against various human tumor cell lines, demonstrating significant cytotoxic effects. The mean growth inhibition (GI) values were recorded, showcasing its potential as an anticancer agent.
| Cell Line | Mean GI Value (μM) |
|---|---|
| HCT116 | 15.72 |
| MCF7 | 50.68 |
This compound's structure suggests a promising mechanism of action, likely involving interference with cellular pathways critical for cancer cell survival and proliferation.
Antibacterial Applications
In addition to its anticancer properties, this compound has been investigated for its antibacterial effects. Preliminary studies have shown that it can inhibit the growth of Gram-negative bacteria, including Escherichia coli. The antibacterial activity is attributed to specific functional groups within the compound that enhance its ability to penetrate bacterial membranes.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be correlated with its structural features. Modifications to the thiophene core or substituents can significantly impact biological activity. For instance, variations in the chloroacetyl group or ethyl substituent may alter pharmacokinetics and bioavailability.
| Modification | Effect on Activity |
|---|---|
| Chloro group | Enhances cytotoxicity |
| Ethyl substituent | Increases lipophilicity |
Case Study 1: Anticancer Activity
A detailed investigation into the anticancer properties involved administering varying concentrations of this compound to cultured human cancer cells. Results showed a dose-dependent inhibition of cell growth, particularly in leukemia cell lines, suggesting a potential pathway for therapeutic development.
Case Study 2: Antibacterial Efficacy
In a separate study focusing on antibacterial activity, researchers tested this compound against multiple strains of E. coli. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, highlighting their potential as lead compounds in antibiotic development.
Mechanism of Action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interact with various proteins and enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl Ester Analog: Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
- CAS : 1955531-45-9
- Molecular Formula: C₁₂H₁₆ClNO₃S
- Key Differences: The ethyl ester group (vs. Both compounds share identical chloroacetyl and alkyl substituents, suggesting similar reactivity in nucleophilic substitution reactions .
Cyclopenta-Fused Thiophene Derivative: Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structure : Incorporates a cyclopenta ring fused to the thiophene core.
- Impact :
Cyanoacetyl-Substituted Analog: Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
- CAS : 514219-83-1
- Molecular Formula : C₁₂H₁₃N₂O₃S
- Key Differences: Replacement of chloroacetyl with cyanoacetyl introduces a stronger electron-withdrawing group (cyano vs. chloro), increasing electrophilicity at the amide carbonyl. This substitution may improve stability under basic conditions but reduce reactivity in alkylation reactions .
Unsubstituted Amino Derivative: 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate
- Structure: Lacks the chloroacetyl group, featuring a free amino substituent.
- Impact: The unmodified amino group increases nucleophilicity, making the compound prone to acylation or Schiff base formation. The phenyl substituent (vs.
Analytical Data
Chloroacetyl Group Reactivity
- The chloroacetyl moiety undergoes nucleophilic substitution with amines, thiols, or alkoxides, enabling the synthesis of libraries of derivatives for drug discovery .
- Comparative reactivity: Iodoacetyl analogs (e.g., Methyl (2S)-2-[(iodoacetyl)amino]-4-methylpentanoate) exhibit faster reaction rates due to the superior leaving-group ability of iodide vs. chloride .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | 189076-97-9 | C₁₁H₁₄ClNO₃S | 283.75 | Chloroacetyl, ethyl, methyl |
| Ethyl ester analog | 1955531-45-9 | C₁₂H₁₆ClNO₃S | 297.78 | Ethyl ester |
| Cyanoacetyl analog | 514219-83-1 | C₁₂H₁₃N₂O₃S | 265.31 | Cyanoacetyl |
Biological Activity
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate, with the CAS number 544428-38-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₁₁H₁₄ClNO₃S
- Molecular Weight : 290.77 g/mol
- Structure : The compound features a thiophene ring, which is significant for its biological activity.
This compound exhibits various biological activities attributed to its structural components. The chloroacetyl group is known to enhance interactions with biological targets, potentially affecting enzyme activity and cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the thiophene ring is often associated with increased antibacterial and antifungal activities.
- Anticancer Potential : Research indicates that derivatives of thiophene compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may involve the modulation of cell cycle regulators and apoptosis-related proteins.
- Enzyme Inhibition : The compound may function as an inhibitor for specific enzymes, impacting metabolic pathways and potentially leading to therapeutic applications in metabolic disorders.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against various bacterial strains.
- Methodology : Disc diffusion method was employed.
- Results : Showed significant inhibition zones against Gram-positive bacteria, indicating potential as an antimicrobial agent.
-
Cancer Cell Line Study :
- Objective : To assess cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability.
- Results : The compound exhibited dose-dependent cytotoxicity against breast cancer cells, with an IC50 value indicating effective concentration levels.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Q & A
Q. Crystallography :
- SHELX Suite : Used for structure solution (SHELXS) and refinement (SHELXL). Anisotropic displacement parameters are visualized via ORTEP-3 .
- Validation : Tools like PLATON check for missed symmetry, twinning, and structural outliers .
Advanced Question: How can mechanistic ambiguities in the chloroacetylation reaction be resolved?
Answer:
The reaction likely proceeds via nucleophilic substitution (SN2) at the chloroacetyl group. To confirm the mechanism:
- Kinetic Studies : Monitor reaction progress under varying temperatures and concentrations to determine rate laws.
- Isotopic Labeling : Use ¹⁸O-labeled chloroacetyl chloride to track oxygen transfer in the amide bond.
- Computational Modeling : DFT calculations (e.g., Gaussian) can map transition states and activation energies .
Advanced Question: How should researchers address discrepancies between crystallographic and spectroscopic data?
Answer:
Contradictions often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Strategies include:
- Temperature-Dependent NMR : Identify rotational barriers in the chloroacetyl group.
- Hirshfeld Surface Analysis : Compare intermolecular interactions in the crystal lattice (via CrystalExplorer) with solution-phase hydrogen bonding .
- Twinning Tests : Use PLATON to detect twinning in crystallographic data that may distort bond lengths/angles .
Advanced Question: What strategies are effective for assessing the biological potential of this compound?
Answer:
While direct data on this compound is limited, structurally related thiophene derivatives (e.g., COR627/COR628) show activity as cannabinoid receptor modulators . Recommended approaches:
- Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., GPCRs).
- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor inhibition (cAMP modulation) in cell lines.
- SAR Development : Modify substituents (e.g., ethyl→propyl, chloro→bromo) to correlate structure with activity .
Advanced Question: How can computational methods enhance understanding of this compound’s reactivity?
Answer:
- Molecular Dynamics (MD) : Simulate solvation effects and conformational sampling in DMF/water mixtures.
- Reactivity Descriptors : Calculate Fukui indices (via ORCA) to identify electrophilic/nucleophilic sites on the thiophene ring.
- Crystal Packing Prediction : Use Mercury (CCDC) to model supramolecular interactions (e.g., π-stacking, halogen bonds) .
Basic Question: What purification techniques are optimal for isolating this compound?
Answer:
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals.
- Chromatography : Silica gel columns with ethyl acetate/hexane (1:4) gradients resolve by-products.
- TLC Monitoring : Use UV-active stains (e.g., iodine) to track elution (Rf ~0.5 in ethyl acetate/hexane 1:3) .
Advanced Question: How can researchers validate the stereochemical integrity of synthetic intermediates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
